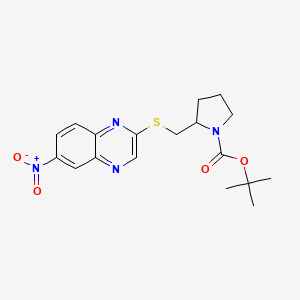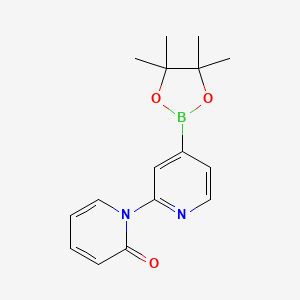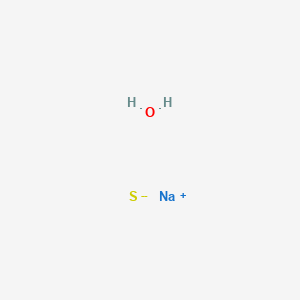
Sodium;sulfide;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium sulfide hydrate is a chemical compound with the formula Na₂S·xH₂O, where x represents the number of water molecules associated with each sodium sulfide molecule. It is commonly available in its nonahydrate form (Na₂S·9H₂O) and pentahydrate form (Na₂S·5H₂O). Sodium sulfide hydrate is a colorless, hygroscopic solid that is highly soluble in water, forming strongly alkaline solutions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium sulfide hydrate can be synthesized by the reduction of sodium sulfate with carbon at high temperatures. The reaction is as follows:
Na2SO4+2C→Na2S+2CO2
Industrial Production Methods: In industrial settings, sodium sulfide hydrate is often produced by the reduction of sodium sulfate with coal or natural gas. The process involves heating sodium sulfate with a reducing agent, such as carbon, in a furnace. The resulting sodium sulfide is then dissolved in water and crystallized to form the hydrate .
Analyse Chemischer Reaktionen
Types of Reactions:
- Sodium sulfide hydrate can be easily oxidized to form sodium sulfate. For example:
Oxidation: 2Na2S+3O2+2CO2→2Na2CO3+2SO2
Reduction: Sodium sulfide hydrate acts as a reducing agent and can reduce metal ions to their elemental form.
Substitution: It can react with alkyl halides to form thioethers via nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Requires oxygen or other oxidizing agents.
Reduction: Often involves metal salts.
Substitution: Typically involves alkyl halides and a base.
Major Products:
Oxidation: Sodium sulfate and sulfur dioxide.
Reduction: Elemental metals.
Substitution: Thioethers.
Wissenschaftliche Forschungsanwendungen
Sodium sulfide hydrate has a wide range of applications in scientific research and industry:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of thioethers and in the reduction of metal ions.
Biology: Acts as a source of hydrogen sulfide (H₂S), which is a signaling molecule in various biological processes.
Medicine: Investigated for its potential therapeutic effects due to its ability to release H₂S, which has anti-inflammatory and cytoprotective properties.
Wirkmechanismus
Sodium sulfide hydrate releases hydrogen sulfide (H₂S) when it comes into contact with moisture. H₂S is an endogenous gaseous transmitter that exhibits anti-inflammatory and antiapoptotic properties. It interacts with various molecular targets and pathways, including the modulation of ion channels and the activation of signaling pathways that protect cells from oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Sodium hydrosulfide (NaHS): Similar in structure but contains one less sodium ion.
Lithium sulfide (Li₂S): Similar sulfide compound but with lithium instead of sodium.
Potassium sulfide (K₂S): Similar sulfide compound but with potassium instead of sodium.
Uniqueness: Sodium sulfide hydrate is unique due to its high solubility in water and its ability to release H₂S, making it valuable in various chemical and biological applications .
Eigenschaften
Molekularformel |
H2NaOS- |
|---|---|
Molekulargewicht |
73.07 g/mol |
IUPAC-Name |
sodium;sulfide;hydrate |
InChI |
InChI=1S/Na.H2O.S/h;1H2;/q+1;;-2 |
InChI-Schlüssel |
WOBXLWSBTZGEAE-UHFFFAOYSA-N |
Kanonische SMILES |
O.[Na+].[S-2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]-](/img/structure/B14116544.png)
![(E)-3-(3-(1H-benzo[d]imidazol-2-yl)acryloyl)-6-methyl-4-phenylquinolin-2(1H)-one](/img/structure/B14116546.png)

![bis(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone](/img/structure/B14116558.png)
![ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14116561.png)
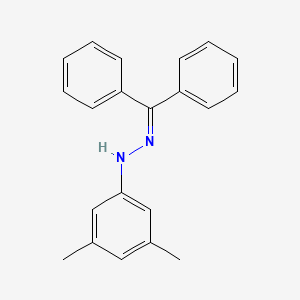
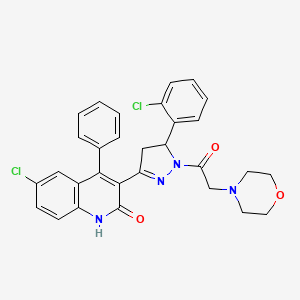
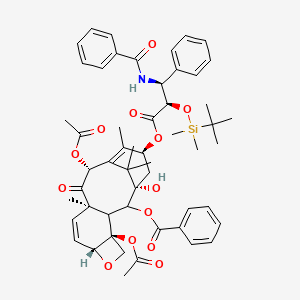
![6-(Trifluoromethyl)-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine](/img/structure/B14116571.png)
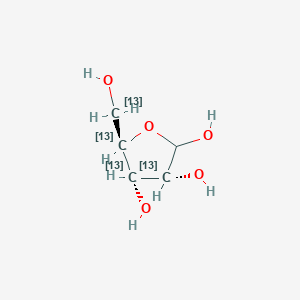
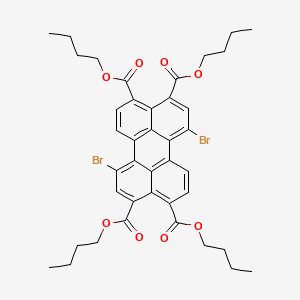
![4-Methyl-2-(naphthalen-1-ylmethyl)-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14116614.png)
